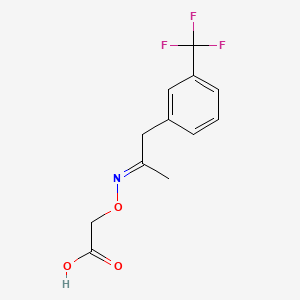
2-Propanone, 1-(alpha,alpha,alpha-trifluoro-m-tolyl)-, O-(carboxymethyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [[[2-[m-(Trifluoromethyl)phenyl]-1-methylethylidene]amino]oxy]acetic acid involves several steps. One novel process includes the preparation of methyl (αE)- (α- (methoxyimino)-2- [ [ [ (E)- [1- [3- (trifluoromethyl) phenyl] ethylidene] amino] oxy] methyl] benzeneaceate . This process involves the use of bromomethyl phenyl intermediates and methoxyimino ethanoate under specific reaction conditions .
Industrial Production Methods: Industrial production of [[[2-[m-(Trifluoromethyl)phenyl]-1-methylethylidene]amino]oxy]acetic acid typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, ensuring the compound meets the required standards for agricultural use .
Chemical Reactions Analysis
Types of Reactions: [[[2-[m-(Trifluoromethyl)phenyl]-1-methylethylidene]amino]oxy]acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include organoboron compounds for Suzuki–Miyaura coupling , and various oxidizing and reducing agents depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can yield a variety of substituted aromatic compounds .
Scientific Research Applications
[[[2-[m-(Trifluoromethyl)phenyl]-1-methylethylidene]amino]oxy]acetic acid is extensively used in scientific research, particularly in the fields of chemistry, biology, and agriculture. Its primary application is as a fungicide, where it is used to control a wide range of fungal diseases in crops . Additionally, it has been studied for its potential effects on mammalian cells and its environmental impact .
Mechanism of Action
The mechanism of action of [[[2-[m-(Trifluoromethyl)phenyl]-1-methylethylidene]amino]oxy]acetic acid involves the inhibition of mitochondrial cytochrome-bc1 complex . This inhibition disrupts the electron transport chain in fungal cells, leading to cell death. The compound specifically targets the mitochondrial cytochrome-bc1 complex, making it highly effective against a broad spectrum of fungal pathogens .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to [[[2-[m-(Trifluoromethyl)phenyl]-1-methylethylidene]amino]oxy]acetic acid include other strobilurin fungicides such as azoxystrobin, kresoxim-methyl, and pyraclostrobin .
Uniqueness: What sets [[[2-[m-(Trifluoromethyl)phenyl]-1-methylethylidene]amino]oxy]acetic acid apart from these similar compounds is its unique trifluoromethyl group, which enhances its fungicidal activity and environmental stability . This makes it a preferred choice for controlling fungal diseases in various agricultural settings.
Properties
CAS No. |
38060-04-7 |
|---|---|
Molecular Formula |
C12H12F3NO3 |
Molecular Weight |
275.22 g/mol |
IUPAC Name |
2-[(E)-1-[3-(trifluoromethyl)phenyl]propan-2-ylideneamino]oxyacetic acid |
InChI |
InChI=1S/C12H12F3NO3/c1-8(16-19-7-11(17)18)5-9-3-2-4-10(6-9)12(13,14)15/h2-4,6H,5,7H2,1H3,(H,17,18)/b16-8+ |
InChI Key |
SRZZWQGRDDKVSZ-LZYBPNLTSA-N |
Isomeric SMILES |
C/C(=N\OCC(=O)O)/CC1=CC(=CC=C1)C(F)(F)F |
Canonical SMILES |
CC(=NOCC(=O)O)CC1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















